

Pharmacological Profile of Teriparatide

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Compound of Interest

Compound Name: Tifurac

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Teriparatide is an anabolic agent, a class of drugs that stimulate new bone formation. It is the N-terminal 34-amino-acid fragment of human parathyroid hormone (PTH), which is the biologically active region of the 84-amino-acid hormone.

Mechanism of Action

Teriparatide's primary mechanism of action involves the stimulation of osteoblasts, the cells responsible for bone formation.[1][2] Endogenous PTH regulates calcium and phosphate metabolism in bones and kidneys.[1] While continuous high levels of PTH (as seen in hyperparathyroidism) can lead to bone resorption, intermittent administration of teriparatide results in a net increase in bone mass.[2]

Teriparatide binds to the PTH type 1 receptor (PTH1R), a G-protein coupled receptor found on osteoblasts and renal tubule cells.[1][2] This binding activates downstream signaling pathways, including the protein kinase A (PKA) and protein kinase C (PKC) pathways, which promote the anabolic effects on bone.[1] The therapeutic agent also enhances the expression of pro-osteoblastogenic growth factors like insulin-like growth factor 1 (IGF1) and fibroblast growth factor 2 (FGF2), and it downregulates sclerostin, a negative regulator of bone formation.[1] Additionally, teriparatide promotes the differentiation of osteoblasts.[1]

Teriparatide signaling pathway in osteoblasts.

Pharmacodynamics

The pharmacodynamic effects of teriparatide are characterized by its influence on bone metabolism and mineral homeostasis. Intermittent subcutaneous administration leads to a

transient increase in serum calcium levels and urinary calcium excretion.[1] It also causes a temporary phosphaturia and a mild reduction in serum phosphorus concentration.[1] The primary therapeutic effect is an increase in bone mineral density (BMD) and a reduction in fracture risk.[3]

Parameter	Effect
Bone Mineral Density (BMD)	Increased
Bone Formation Markers (e.g., BSAP, PICP)	Increased
Serum Calcium	Transient Increase
Serum Phosphorus	Mild Transient Reduction
Urinary Calcium Excretion	Increased
BSAP: Bone-specific alkaline phosphatase, PICP: Procollagen I carboxy-terminal propeptide	

Pharmacokinetics

Teriparatide is administered via subcutaneous injection.

Parameter	Value
Bioavailability	~95%
Time to Peak Serum Concentration (Tmax)	~30 minutes
Volume of Distribution	~0.12 L/kg[2]
Elimination	Declines to non-quantifiable concentrations within 3 hours[1]

A study comparing a biosimilar teriparatide (INTG-8) with EU- and US-approved reference products in 105 healthy subjects demonstrated pharmacokinetic equivalence.[3] The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ were within the predefined bioequivalence criterion of 80.00% to 125.00%.[3]

Clinical Efficacy

Multiple clinical trials have demonstrated the efficacy of teriparatide in treating osteoporosis. A study involving 1,637 postmenopausal women with prior vertebral fractures showed that daily subcutaneous injections of 20 µg or 40 µg of teriparatide for a median of 21 months significantly reduced the risk of new vertebral and nonvertebral fractures.

Another study in eight European countries with 1,648 postmenopausal women initiating teriparatide treatment also showed its effectiveness in a normal clinical practice setting.^[4] Furthermore, a randomized, prospective, multicenter, open-label, controlled study with 82 postmenopausal women with established osteoporosis demonstrated that teriparatide is an effective and safe drug for increasing BMD.^[4]

Experimental Protocols

Detailed experimental protocols for specific preclinical and clinical studies are often proprietary or not fully disclosed in publications. However, based on the provided search results, a general methodology for a pharmacokinetic bioequivalence study can be outlined.

Workflow for a pharmacokinetic bioequivalence study.

Objective: To assess the pharmacokinetic equivalence of a biosimilar teriparatide to approved reference products.^[3]

Design: A randomized, single-dose, crossover study in healthy subjects.^[3]

Methodology:

- Subject Recruitment: Healthy male and postmenopausal female volunteers are recruited.
- Randomization: Subjects are randomly assigned to a treatment sequence.
- Dosing: Each subject receives a single subcutaneous dose of the test product and the reference products in different periods, separated by a washout period.
- Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.

- Bioanalysis: Serum concentrations of teriparatide are determined using a validated analytical method (e.g., liquid chromatography-tandem mass spectrometry).
- Pharmacokinetic Analysis: Pharmacokinetic parameters such as C_{max}, AUC_{0-t}, and AUC_{0-∞} are calculated for each subject for each treatment.
- Statistical Analysis: The geometric means of the pharmacokinetic parameters are compared, and the 90% confidence intervals for the ratios of the test to reference products are calculated. Bioequivalence is concluded if the 90% CIs fall within the predefined range of 80-125%.^[3]

Safety and Tolerability

The safety and tolerability of teriparatide have been established in numerous clinical trials. Common adverse events include nausea, headache, dizziness, and injection site reactions. The biosimilar teriparatide (INTG-8) was found to have a comparable safety and tolerability profile to the originator products.^[3]

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